2-amino-N-hydroxy-N-methylacetamide
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Overview
Description
2-amino-N-hydroxy-N-methylacetamide is an organic compound with the molecular formula C3H8N2O2 It is a derivative of acetamide and contains both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol Method: This method involves the reaction of methyl acetate with ammonia, resulting in the formation of 2-amino-N-hydroxy-N-methylacetamide and ethanol.
Hydrolysis Method: In this method, N-methyl-2-acetamido-2-propionate is reacted with sodium hydroxide, leading to the hydrolysis of the ester and formation of this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the ethanol method due to its simplicity and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-amino-N-hydroxy-N-methylacetamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form N-methylacetamide by reducing the hydroxy group to a hydrogen atom.
Substitution: It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-methylacetamide.
Reduction: Formation of N-methylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-hydroxy-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the textile industry as an antistatic, softening, and wrinkle-resistant agent.
Mechanism of Action
The mechanism of action of 2-amino-N-hydroxy-N-methylacetamide involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity and biochemical pathways, making it a valuable compound for research in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-methylacetamide: Similar in structure but lacks the amino group.
N-methylacetamide: Lacks both the hydroxy and amino groups.
2-hydroxy-N,N-dimethylacetamide: Contains an additional methyl group on the nitrogen atom.
Uniqueness
2-amino-N-hydroxy-N-methylacetamide is unique due to the presence of both amino and hydroxy functional groups, which provide it with distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C3H8N2O2 |
---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
2-amino-N-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C3H8N2O2/c1-5(7)3(6)2-4/h7H,2,4H2,1H3 |
InChI Key |
SAHKRARBJVIRKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CN)O |
Origin of Product |
United States |
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